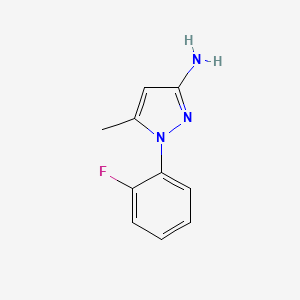

1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine

Description

Tautomer Stabilization Factors

- Substituent Effects : The methyl group at C5 donates electrons via inductive effects, stabilizing the tautomer where the proton resides on N1. Conversely, the fluorine atom on the benzyl group exerts an electron-withdrawing effect, slightly destabilizing adjacent positive charges .

- Intramolecular Interactions : The amine group at C3 may engage in hydrogen bonding with the fluorine atom, further stabilizing the dominant tautomer. Computational studies suggest that such interactions reduce the energy barrier for proton transfer, though the equilibrium strongly favors the N1-protonated form due to steric and electronic constraints .

Equation 1: Tautomeric Equilibrium

$$

\text{Tautomer A (N1-H)} \rightleftharpoons \text{Tautomer B (N2-H)}

$$

Experimental NMR data for analogous compounds indicate rapid interconversion in solution, resulting in averaged signals for the pyrazole protons .

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray crystallographic data for 1-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine are not publicly available, insights can be extrapolated from related fluorinated pyrazoles.

Predicted Geometric Parameters

- Bond Lengths : The N–N bond in the pyrazole ring is expected to measure approximately 1.35 Å , typical for aromatic azoles. The C–F bond in the 2-fluorobenzyl group should span 1.34 Å , consistent with sp²-hybridized carbon-fluorine bonds .

- Dihedral Angles : The benzyl group is likely oriented nearly perpendicular to the pyrazole plane (dihedral angle ~85°), minimizing steric clashes between the fluorine atom and the methyl group .

Table 2: Theoretical Geometric Parameters

| Parameter | Value |

|---|---|

| N1–N2 Bond Length | 1.35 Å |

| C3–N3 Bond Length | 1.45 Å |

| C5–C6 (Methyl) Bond | 1.54 Å |

| Pyrazole-Benzylic Dihedral | 85° |

These predictions align with density functional theory (DFT) calculations performed on structurally similar compounds, where substituent electronegativity and steric bulk dictate molecular conformation .

Comparative Analysis with Related Fluorinated Pyrazole Derivatives

The structural and electronic features of 1-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine can be contextualized against related fluorinated pyrazoles:

1-[(2-Chloro-6-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine

- Substituent Variation : Chlorine at the 2-position introduces greater steric hindrance and electron-withdrawing effects compared to fluorine.

- Physicochemical Impact : The chloro derivative exhibits a higher molecular weight (239.68 g/mol) and logP (2.18) due to chlorine’s hydrophobicity, contrasting with the fluoro compound’s logP of ~1.8 .

1-(2-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine

- Positional Isomerism : Substitution at C3 with a 2-methylphenyl group instead of C5-methyl alters conjugation patterns.

- Hydrogen Bonding : The additional methyl group disrupts potential amine-fluorine interactions, reducing solubility in polar solvents .

Table 3: Comparative Properties of Fluorinated Pyrazoles

| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors |

|---|---|---|---|

| 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine | 205.23 | ~1.8 | 2 |

| 1-[(2-Chloro-6-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine | 239.68 | 2.18 | 2 |

| 1-(2-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine | 267.31 | 3.02 | 1 |

These comparisons underscore how subtle substituent changes modulate electronic properties, solubility, and reactivity in fluorinated pyrazoles.

Properties

Molecular Formula |

C10H10FN3 |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-5-methylpyrazol-3-amine |

InChI |

InChI=1S/C10H10FN3/c1-7-6-10(12)13-14(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H2,12,13) |

InChI Key |

BNIGGZOGPCZKRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2F)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Ketonitriles with Hydrazines

This method involves reacting β-ketonitrile derivatives with hydrazine hydrate to form the pyrazole core. For the target compound, 3-(2-fluorophenyl)-3-oxopropanenitrile serves as the β-ketonitrile precursor.

- Dissolve 3-(2-fluorophenyl)-3-oxopropanenitrile (1.0 equiv) in ethanol.

- Add hydrazine hydrate (1.2 equiv) dropwise under nitrogen.

- Reflux at 80°C for 4–6 hours.

- Concentrate the mixture and purify via flash chromatography (petroleum ether:ethyl acetate = 8:1).

Key Data :

- Yield: 68–75%

- Purity: >95% (HPLC)

- Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 7.82 (d, 1H, Ar–H), 7.45–7.39 (m, 2H, Ar–H), 6.12 (s, 1H, NH$$2$$), 2.31 (s, 3H, CH$$_3$$).

Sonication-Assisted Cyclization

Sonication enhances reaction efficiency by promoting rapid cyclization. This method uses methyl 3-(2-fluorophenyl)-3-oxopropanoate as the starting material.

- Convert 3-(2-fluorophenyl)propanoic acid to its methyl ester using methanol/H$$2$$SO$$4$$.

- React the ester with acetonitrile in toluene/NaH to form oxonitrile.

- Cyclize with hydrazine hydrate in acetic acid under sonication (40 kHz, 60°C, 1.5 hours).

- Neutralize with NaHCO$$_3$$ and extract with ethyl acetate.

Key Data :

- Reaction time: 1.5 hours (vs. 17 hours conventionally)

- Yield: 72%

- Advantages: Reduced side products and energy consumption.

Vilsmeier-Haack Formylation Followed by Amination

This two-step approach first synthesizes a formylpyrazole intermediate, which is subsequently aminated.

Step 1: Formylation :

- React 1-(2-fluorophenyl)-5-methyl-1H-pyrazole with Vilsmeier reagent (POCl$$_3$$/DMF).

- Stir at 80°C for 2 hours, then pour into ice-water.

- Isolate 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (yield: 65%).

Step 2: Reductive Amination :

- Treat the aldehyde with NH$$4$$OAc and NaBH$$3$$CN in methanol.

- Stir at room temperature for 12 hours.

- Purify via silica gel chromatography (CH$$2$$Cl$$2$$:MeOH = 20:1).

Key Data :

- Overall yield: 58%

- $$ ^13C $$ NMR (101 MHz, CDCl$$3$$): δ 161.2 (C–F), 148.5 (C–N), 115.4 (CH$$3$$).

Palladium-Catalyzed Coupling for Late-Stage Functionalization

For introducing the 2-fluorophenyl group, a Suzuki-Miyaura coupling is employed.

- React 5-methyl-1H-pyrazol-3-amine with 2-fluorophenylboronic acid in DMF.

- Add Pd(PPh$$3$$)$$4$$ (5 mol%) and K$$2$$CO$$3$$ (2.0 equiv).

- Heat at 110°C under N$$_2$$ for 8 hours.

- Filter through Celite and concentrate.

Key Data :

Comparative Analysis of Methods

Chemical Reactions Analysis

1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Material Science: This compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biology: It is used in biochemical studies to understand its interactions with various biological targets.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring provides structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine vary in substituent type, position, and complexity. Below is a comparative analysis of key derivatives, focusing on molecular features, physicochemical properties, and research relevance:

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects :

- Halogenated Derivatives : Compounds with fluorine or chlorine (e.g., CAS 925179-59-5 ) exhibit stronger halogen bonding, which can influence receptor interactions in drug design.

- Methoxy vs. Methyl : Methoxy groups (e.g., 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine ) improve aqueous solubility compared to methyl groups, which prioritize lipophilicity.

- Trifluoromethyl Groups : The trifluoromethyl substituent in CAS 149978-42-7 enhances electronegativity and metabolic resistance, a common strategy in agrochemicals.

The amine group at position 3 is conserved across analogs, suggesting its critical role in hydrogen bonding with biological targets .

Synthetic Accessibility: Many derivatives (e.g., CAS 41554-51-2 ) are synthesized via similar routes, such as cyclocondensation of substituted acetophenones with hydrazines, followed by functionalization .

Research Implications

- Medicinal Chemistry : Fluorine and chlorine substituents are leveraged to optimize pharmacokinetic properties, while trifluoromethyl groups enhance target affinity .

- Materials Science : Pyrazole derivatives with electron-withdrawing groups (e.g., fluorine) are explored as ligands in coordination polymers .

- Limitations : Comparative studies on thermodynamic stability or toxicity are scarce in the literature, highlighting a gap for future research.

Biological Activity

1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, and presents relevant data in tables for clarity.

- Molecular Formula : CHFN

- Molecular Weight : 197.21 g/mol

- CAS Number : 31230-17-8

Biological Activity Overview

Research indicates that 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine exhibits various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail these activities based on recent studies.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, a study indicated that related compounds demonstrated significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for anticancer activity as it prevents cancer cells from dividing.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine | 0.08 - 12.07 | Inhibition of tubulin polymerization |

| Other derivatives | Varies | Cell cycle arrest, apoptosis induction |

Anti-inflammatory Activity

The compound has also been shown to inhibit the release of pro-inflammatory cytokines. For example, it was reported that certain pyrazole derivatives could significantly reduce LPS-induced TNF-alpha release in cellular models.

Table 2: Anti-inflammatory Effects

| Compound | IC (mM) | Effect on TNF-alpha Release |

|---|---|---|

| 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine | 0.283 | 97.7% inhibition at 10 mM |

| Other derivatives | Varies | Variable inhibition rates |

Antimicrobial Activity

Research has also investigated the antimicrobial properties of pyrazole compounds. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance antimicrobial efficacy against various pathogens.

Table 3: Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Pathogen Targeted |

|---|---|---|

| 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine | 32 - >50 | Mycobacterium tuberculosis |

| Other derivatives | Varies | Various bacterial strains |

Case Studies

A notable case study involved the examination of a series of pyrazole derivatives, including 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine, which were assessed for their ability to inhibit cancer cell proliferation. The study revealed that certain modifications led to enhanced potency and selectivity for cancer cell lines while sparing normal cells.

Key Findings from Case Studies:

- Cell Lines Tested : HepG2 (liver cancer), HeLa (cervical cancer), and GM-6114 (normal fibroblasts).

- Results : Significant growth inhibition was observed in cancer cell lines with minimal toxicity to normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.